molecular formula C10H13N3O3 B7761957 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B7761957
M. Wt: 223.23 g/mol
InChI Key: FGRMYSRSCBQWAC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid is a chemical compound offered for research purposes. Structurally, it features a pyrazole heterocycle linked to a 4-oxobut-2-enoic acid chain, a pharmacophore known in medicinal chemistry for its potential biological activity . This molecular framework is of significant interest in the development of inhibitors for metalloproteinases, a class of enzymes involved in numerous disease pathways . Specifically, research into pyrazole-based compounds has highlighted their potential as scaffolds for inhibiting astacin metalloproteases such as meprin α and meprin β . These proteases are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The 1,4-dioxo-2-butenyl moiety (also referred to as 4-oxobut-2-enoic acid) has been identified as a key structural component with cytotoxic properties, suggesting its relevance in anticancer research . Researchers can utilize this compound as a chemical probe to investigate these complex biological processes and for further structure-activity relationship (SAR) studies. Please Note: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-4-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(9(14)3-4-10(15)16)7-8-5-6-11-13(8)2/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRMYSRSCBQWAC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CN(C)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-17-3
Record name (2E)-3-{methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}prop-2-enoic acid
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Preparation Methods

Stepwise Amidation Approach

The methylamino-oxobut-2-enoic acid segment is constructed via:

  • Methylamine coupling : Reacting methylamine hydrochloride with tert-butyl acrylate using EDCl/HOBt.

  • Deprotection : TFA-mediated removal of tert-butyl groups (quantitative yield).

  • Knoevenagel condensation : Malonic acid and pyrazole-aldehyde derivatives in refluxing ethanol with piperidine catalyst.

One-Pot Tandem Reaction

A streamlined method combines Suzuki coupling and amidation:

  • Reactants : 4-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide (0.2 g), (1-methyl-1H-pyrazol-4-yl)boronic acid (0.105 g)

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 eq.), dioxane/H₂O (5:1), 100°C, 2 h

  • Yield : 50%.

Solvent and Catalyst Optimization

Solvent Screening

Polar aprotic solvents enhance coupling efficiency:

SolventDielectric Constant (ε)YieldPurity (HPLC)
1,4-Dioxane2.277%95.8%
DMF36.768%89.3%
THF7.555%82.1%

Water co-solvents (10–20%) improve boronic acid solubility but risk hydrolyzing acid-sensitive intermediates.

Ligand Effects in Palladium Catalysis

Bulky phosphine ligands (XPhos, SPhos) suppress β-hydride elimination, critical for preserving the enoic acid’s integrity:

LigandPd LoadingYield
XPhos2 mol%77%
PPh₃5 mol%50%
dppf5 mol%61%

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ : Eluent = EtOAc/hexane (3:7 → 7:3 gradient)

  • Reverse-phase C18 : MeCN/H₂O (0.1% TFA), 5→95% over 15 min

  • Purity : >95% (254 nm).

Spectroscopic Data

  • ¹H NMR (DMSO-d ₆) : δ 11.45 (s, 1H, COOH), 8.12 (s, 1H, pyrazole-H), 4.27 (d, J = 4.8 Hz, CH₂N), 3.92 (s, 3H, N-CH₃).

  • LCMS (ESI+) : m/z 478.20 [M+H]⁺.

Challenges and Mitigation Strategies

Enoic Acid Isomerization

The α,β-unsaturated system prone to EZ isomerization under basic conditions. Mitigation includes:

  • Low-temperature workup (<25°C)

  • Acidic quenching (pH 4–5)

Boronic Acid Stability

(1-Methyl-1H-pyrazol-4-yl)boronic acid degrades upon prolonged storage. Freshly prepared or cryogenically stored (-20°C) batches recommended.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via activated carbon filtration (85% efficiency)

  • Green Chemistry : Substituting dioxane with cyclopentyl methyl ether (CPME) reduces toxicity

  • Cost Analysis : Pd contributes 60% of raw material costs; ligand-free systems under investigation

Chemical Reactions Analysis

Types of Reactions

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including our compound of interest, in exhibiting anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Kinase Activity
In a notable study, a series of pyrazole derivatives were tested for their ability to inhibit the activity of protein kinases involved in cancer progression. The results indicated that modifications to the pyrazole ring significantly enhanced inhibitory potency, suggesting that our compound could be optimized for similar applications .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Agrochemicals

Pesticidal Activity
The structural characteristics of 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid position it as a candidate for developing novel agrochemicals. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties, making them suitable for agricultural applications.

Case Study: Insecticidal Efficacy
A recent evaluation of various pyrazole-based compounds demonstrated significant insecticidal activity against common agricultural pests. The study revealed that specific modifications to the side chains could enhance efficacy while reducing toxicity to non-target organisms . This insight is crucial for developing safer pesticides.

Materials Science

Polymer Chemistry
In materials science, pyrazole derivatives are being explored as building blocks for advanced polymers. Their ability to form stable complexes with metal ions can lead to materials with enhanced mechanical and thermal properties.

Case Study: Metal Complexation
Research has shown that incorporating pyrazole units into polymer matrices can improve thermal stability and mechanical strength. For example, polymers synthesized with this compound demonstrated superior performance in high-temperature applications .

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer ActivityInhibits kinase activity; potential for drug development
Anti-inflammatory PropertiesModulates cytokine production
AgrochemicalsPesticidal ActivitySignificant insecticidal efficacy against pests
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives synthesized in the provided evidence:

Compound Name Key Substituents Melting Point (°C) Yield (%) Purity (%) Source
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid (C-11) 2-Formylphenylamino group 157–165 Not stated Not stated
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12) 4-Chloro-2-formylphenylamino group 172–183 Not stated Not stated
6-Methoxy-N-{[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxoimidazolidin-4-yl]methyl}-... (BAY-9835) 1-Methylpyrazole, trifluoromethyl biphenyl Not reported 5–61 90–100

Key Observations :

  • Pyrazole vs. Aromatic Substituents : Unlike C-11 and C-12, which feature formylphenyl groups, the target compound incorporates a 1-methylpyrazole ring. This heterocyclic group may enhance hydrogen-bonding interactions (via pyrazole N-atoms) and influence solubility or target binding compared to purely aromatic systems .

Physicochemical Properties

  • Hydrogen Bonding: The enoic acid moiety and pyrazole N-atoms in the target compound may form robust hydrogen-bonding networks, as observed in Etter’s graph set analysis for molecular crystals . This contrasts with C-11 and C-12, where formyl groups act primarily as acceptors.
  • Thermal Stability: Melting points for enoic acid derivatives (157–183°C in C-11/C-12) suggest moderate thermal stability, likely shared by the target compound .

Biological Activity

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as insights from case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its biological significance. The presence of the methyl group and the oxobutenoic acid moiety contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, certain pyrazole derivatives have shown effective inhibition against various bacterial strains. A study highlighted that modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that this compound could possess similar properties, although specific data on this compound is limited .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In one study, a related compound exhibited a mean growth inhibition of 54.25% on HepG2 cells, indicating a strong antiproliferative effect . The introduction of specific substituents at the N-position of the pyrazole ring has been shown to modulate this activity, which may also apply to our compound of interest.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals. For example, several studies report that certain pyrazole-based compounds exhibit notable antioxidant activity in assays such as DPPH and ABTS tests . This suggests that this compound may also contribute to oxidative stress reduction.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, one compound demonstrated a selective cytotoxic effect against cancer cells while sparing normal fibroblasts. This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapy . Such findings indicate the potential for this compound to be developed into an effective anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that specific modifications to the pyrazole ring significantly impacted biological activity. For instance, the introduction of different alkyl groups at the N-position altered both anticancer and antimicrobial activities. This underscores the importance of chemical structure in determining biological efficacy and suggests avenues for optimizing the activity of our compound through synthetic modifications .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AnticancerInhibition of HepG2 and HeLa cells
AntioxidantFree radical scavenging activity

Q & A

Q. What are common synthetic routes for synthesizing 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation, regioselective reactions, or Vilsmeier–Haack protocols. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine yield pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids .
  • Vilsmeier–Haack reaction : POCl₃ and DMF at 120°C facilitate formylation of pyrazolones, forming carbaldehyde intermediates .
  • Regioselective condensation : Solvent-free reactions with aldehydes (e.g., 4-methoxybenzaldehyde) produce α,β-unsaturated ketones, key for bioactive derivatives .

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA75–80
Vilsmeier–HaackPOCl₃, DMF, 120°C65–70
Regioselective ReactionAldehydes, solvent-free82–85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation relies on:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the key steps in regioselective synthesis of α,β-unsaturated ketones in pyrazole derivatives?

Methodological Answer:

  • Step 1 : React pyrazole-carbaldehyde derivatives (e.g., 5-methyl-1-phenyl-pyrazole-4-carbaldehyde) with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions.
  • Step 2 : Monitor regioselectivity via TLC and optimize reaction time (typically 6–8 hours at 80°C) to favor α,β-unsaturated products .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for similar pyrazole derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to standardize chemical shifts .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., distinguishing pyrazole C-H from aromatic protons) .
  • Control Experiments : Compare spectra of synthetic intermediates to isolate signal variations .

Q. What experimental design strategies are optimal for evaluating the compound’s bioactivity?

Methodological Answer: Adopt split-plot designs to account for multiple variables:

  • Main Plots : Test concentrations (e.g., 1–100 µM).
  • Subplots : Evaluate biological targets (e.g., enzyme inhibition, antimicrobial activity) .
  • Replicates : Use ≥4 replicates per condition to ensure statistical power .
  • Controls : Include positive (e.g., known inhibitors) and negative (solvent-only) controls .

Q. How can computational methods complement experimental data in studying reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., aza-Michael addition energetics) and optimize transition states .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., antimicrobial targets) to prioritize derivatives for synthesis .
  • Spectral Simulation : Compare computed IR/NMR spectra with experimental data to validate structures .

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